![molecular formula C20H20O8 B1247940 2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone](/img/structure/B1247940.png)
2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone
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Overview
Description
2'-hydroxy-3,7,8,4',5'-pentamethoxyflavone is a pentamethoxyflavone that is flavone substituted by methoxy groups at positions 3, 7, 8, 4' and 5' and a hydroxy group at position 2'. It has been isolated from Mimosa diplotricha. It has a role as a plant metabolite. It is a pentamethoxyflavone and a monohydroxyflavone. It derives from a flavone.
2'-Hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. 2'-Hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2'-hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone is primarily located in the membrane (predicted from logP). 2'-Hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone can be biosynthesized from flavone. Outside of the human body, 2'-hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone can be found in pulses. This makes 2'-hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone a potential biomarker for the consumption of this food product.
Scientific Research Applications
Disease Chemoprevention and Molecular Mechanisms
Hydroxylated polymethoxyflavones (PMFs), including 2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone, have garnered significant interest due to their range of biological properties. These compounds, found naturally in citrus peel and other plants, have been documented to exhibit chemopreventive effects such as anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection. They regulate cell death, proliferation, differentiation, repair, and metabolism by acting on signaling cascades, gene transcription, and enzyme activity. The precise mechanisms of action depend on the structure of the hydroxylated PMFs and the number and position of hydroxyl groups. However, further investigation is needed to fully understand their efficacy in chemoprevention and oral bioavailability (Lai et al., 2015).
Bioactivity and Hydroxylation Patterns
The hydroxylation patterns of flavonoids, including 2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone, significantly influence their chemical properties and nutritional values. Hydroxylation modifications at specific positions enhance the bioactivities of these flavonoids. Enzymes like flavonoid 3′-hydroxylase (F3′H) and flavonoid 3′5′-hydroxylase (F3′5′H) are crucial for the hydroxylation of the B ring of flavonoids, impacting their overall functionality. These enzymes in the flavonoid biosynthesis pathway are potential targets for future bioengineering of plants and mass production of flavonoids with designated hydroxylation patterns, highlighting their nutritional importance. Furthermore, the correct hydroxylation pattern can influence the degradation of flavonoids, opening new research opportunities (Liu et al., 2022).
Anti-Inflammatory Properties
Flavonoids, including hydroxylated polyphenols, have been recognized for their extensive medicinal properties, including anti-inflammatory effects. They activate antioxidant pathways, inhibit secretions of enzymes like lysozymes and β-glucuronidase, and reduce inflammatory reactions. By modulating the expression and activation of cytokines and regulating the gene expression of pro-inflammatory molecules, flavonoids provide treatment options for various inflammation-related diseases, including COVID-19-induced inflammation and other chronic conditions (Al-Khayri et al., 2022).
properties
Product Name |
2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone |
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Molecular Formula |
C20H20O8 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(2-hydroxy-4,5-dimethoxyphenyl)-3,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O8/c1-23-13-7-6-10-16(22)20(27-5)18(28-17(10)19(13)26-4)11-8-14(24-2)15(25-3)9-12(11)21/h6-9,21H,1-5H3 |
InChI Key |
ILFIBHRYVRDHNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3O)OC)OC)OC)OC |
melting_point |
183.5-184°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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